Structural Differentiation from Closest Purchasable Analog: Dichloro vs. Dimethyl Phenoxy Substitution
The target compound differs from its closest purchasable analog — N-(1-acetylindolin-6-yl)-2-(3,4-dimethylphenoxy)acetamide (ZINC40664342) — solely in the phenoxy substitution pattern: 2,4-dichloro versus 3,4-dimethyl. This substitution swap has a documented functional consequence in the broader 2,4-dichlorophenoxyacetamide literature: the 2,4-dichloro motif contributes additional hydrogen-bonding capacity and hydrophobic interactions within kinase active sites, and 2,4-dichloro-substituted phenoxyacetamides have demonstrated enhanced antiproliferative activity in breast cancer (MCF-7) cells compared to other substitution patterns .
| Evidence Dimension | Phenoxy ring substitution pattern and electronic character |
|---|---|
| Target Compound Data | 2,4-dichloro substitution on phenoxy ring; electron-withdrawing; Cl contributes H-bond acceptor potential and hydrophobic surface area |
| Comparator Or Baseline | N-(1-acetylindolin-6-yl)-2-(3,4-dimethylphenoxy)acetamide (ZINC40664342): 3,4-dimethyl substitution; electron-donating; no halogen H-bond capability |
| Quantified Difference | Qualitative: Cl vs. CH₃ substitution alters LogP, H-bond acceptor count, and electrostatic potential surface. The 2,4-dichlorophenoxy motif is associated with enhanced c-Met kinase inhibitory activity in hybrid chalcone series . |
| Conditions | Structural comparison; biological inference from published 2,4-dichlorophenoxyacetamide chalcone hybrid data in MCF-7 and A549 cell lines . |
Why This Matters
A procurement decision for a screening library or SAR campaign that requires a halogenated phenoxyacetamide warhead cannot be satisfied by the non-halogenated dimethyl analog; the electronic and steric difference is non-trivial for target engagement.
- [1] Bhojwani H, Patil S, Joshi U, Bhor V, Bedi P. Design, synthesis, and biological evaluation of 2,4-dichlorophenoxyacetamide chalcone hybrids as potential c-Met kinase inhibitors. Medicinal Chemistry Research. 2022;31(1):109-127. doi:10.1007/s00044-022-02986-9 View Source
- [2] Springer Nature Communities. Hybridizing chalcones and phenoxyacetamides to identify a promising lead scaffold for c-Met kinase inhibition. Published 2026-02-01. https://communities.springernature.com View Source
